2-(Trifluoromethyl)-4-tert-butylpyridine
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Overview
Description
4-(tert-Butyl)-2-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, while the tert-butyl group is recognized for its steric hindrance. These unique features make this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process involves the use of trifluoromethyl radicals, which can be generated from reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl and trifluoromethyl groups into the pyridine ring in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out to modify the pyridine ring or the substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
4-(tert-Butyl)-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Biology: Its unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group and sterically hindered tert-butyl group. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound can also participate in radical reactions, where the trifluoromethyl group plays a crucial role in stabilizing radical intermediates .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)pyridine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-(Trifluoromethyl)pyridine: Lacks the tert-butyl group, leading to less steric hindrance and different chemical behavior.
4-(tert-Butyl)-2-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, affecting its electron-withdrawing properties.
Uniqueness
4-(tert-Butyl)-2-(trifluoromethyl)pyridine is unique due to the combination of the electron-withdrawing trifluoromethyl group and the sterically hindered tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-tert-butyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H12F3N/c1-9(2,3)7-4-5-14-8(6-7)10(11,12)13/h4-6H,1-3H3 |
InChI Key |
FUDRERWFWQEEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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